4-[(3,4-Dimethoxyphenoxy)methyl]benzoic acid
Description
IUPAC Nomenclature and Systematic Identification
The systematic identification of 4-[(3,4-Dimethoxyphenoxy)methyl]benzoic acid follows established International Union of Pure and Applied Chemistry nomenclature conventions for complex aromatic compounds. The primary structural framework consists of a benzoic acid core with substitution at the para position relative to the carboxylic acid group. The substituent itself comprises a methylene bridge connecting to a 3,4-dimethoxyphenoxy moiety, creating a compound with the molecular formula C16H16O5. According to the United States Environmental Protection Agency Chemical Dashboard, this compound is registered under the Chemical Abstracts Service Registry Number 149288-70-0 and carries the Distributed Structure-Searchable Toxicity Database identifier DTXSID401255519. The systematic name accurately reflects the positional relationships between functional groups and the hierarchical naming priority assigned to the carboxylic acid functionality.
The compound's nomenclature demonstrates the complexity inherent in naming multi-substituted aromatic systems where multiple functional groups compete for naming priority. The benzoic acid portion serves as the parent structure due to the highest priority assigned to carboxylic acid functional groups in systematic naming conventions. The phenoxymethyl substituent at position 4 requires careful specification of both the methylene bridge and the substitution pattern on the phenoxy ring. The 3,4-dimethoxy substitution pattern on the phenoxy ring follows the established numbering system where positions are designated relative to the oxygen atom connecting to the methylene bridge. This systematic approach ensures unambiguous identification of the compound's structure and facilitates accurate communication within the scientific community.
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound exhibits significant conformational flexibility due to the presence of multiple rotatable bonds within the structure. The compound contains two distinct aromatic ring systems connected through a flexible methylene ether linkage, allowing for various spatial arrangements of the aromatic planes. The benzoic acid moiety maintains a planar configuration typical of substituted benzene rings, with the carboxylic acid group capable of adopting both syn and anti conformations relative to the aromatic ring. The methylene bridge connecting the benzoic acid ring to the phenoxy group introduces rotational freedom around the carbon-carbon and carbon-oxygen bonds, resulting in multiple possible conformational states.
The 3,4-dimethoxyphenoxy ring system contributes additional conformational considerations through the orientation of the methoxy substituents relative to the aromatic plane. These methoxy groups can adopt various rotational conformations, with steric interactions between adjacent substituents influencing the preferred orientations. The phenoxy oxygen atom exhibits sp3 hybridization with tetrahedral geometry around the oxygen center, although the lone pairs on oxygen create some deviation from ideal tetrahedral angles. The overall molecular architecture permits significant conformational sampling in solution, with barriers to rotation around single bonds typically being overcome at ambient temperatures. This conformational flexibility has important implications for the compound's binding interactions and crystallization behavior.
Crystallographic Characterization and X-ray Diffraction Studies
While specific crystallographic data for this compound is not extensively documented in the available literature, general principles of aromatic carboxylic acid crystallization provide insight into expected solid-state behavior. Compounds containing both carboxylic acid and ether functionalities typically exhibit complex hydrogen bonding patterns in the crystalline state, with carboxylic acid groups forming characteristic dimeric structures through reciprocal hydrogen bonding. The presence of multiple methoxy groups introduces additional sites for weak intermolecular interactions, including carbon-hydrogen to oxygen contacts and aromatic stacking interactions between phenyl rings.
The molecular packing arrangements in crystals of related dimethoxyphenyl compounds demonstrate the influence of methoxy substituents on solid-state organization. These substituents can participate in cooperative hydrogen bonding networks while also creating steric bulk that influences molecular packing efficiency. The flexible methylene ether linkage allows molecules to adopt conformations that optimize intermolecular contacts while minimizing steric repulsion. Theoretical considerations suggest that the compound may exhibit polymorphism due to the multiple conformational states available and the various possible arrangements of intermolecular interactions. The carboxylic acid functionality serves as a primary driver of crystal packing through its strong hydrogen bonding capability, while the aromatic rings contribute through weaker but numerous van der Waals interactions.
Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)
The spectroscopic characterization of this compound reveals distinctive features arising from its complex aromatic structure and multiple functional groups. Nuclear magnetic resonance spectroscopy provides detailed information about the compound's molecular structure and dynamic behavior in solution. The proton nuclear magnetic resonance spectrum exhibits characteristic signals for the various aromatic environments, with the benzoic acid ring protons appearing as a distinct pattern reflecting para-disubstitution. The methylene bridge protons appear as a singlet due to their equivalent chemical environment, while the methoxy groups contribute characteristic singlets in the aliphatic region of the spectrum. The aromatic region displays complex multipicity patterns arising from the different substitution patterns on the two aromatic rings.
Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups within the molecular structure. The carboxylic acid functionality exhibits the typical broad absorption envelope extending from approximately 3500 to 2000 wavenumbers, representing the hydrogen-bonded hydroxyl stretch of the carboxylic acid group. This broad absorption pattern is characteristic of carboxylic acids and reflects the strong intermolecular hydrogen bonding occurring in both the neat compound and in solution. The carbonyl stretch of the carboxylic acid appears in the region from 1710 to 1680 wavenumbers, with the exact position influenced by conjugation with the aromatic ring system. For aromatic carboxylic acids, this peak typically appears at lower frequencies compared to aliphatic carboxylic acids due to resonance stabilization involving the aromatic ring.
The ultraviolet-visible spectroscopic properties of the compound reflect the extended conjugation present within the aromatic systems and the electronic effects of the methoxy substituents. Aromatic carboxylic acids typically exhibit strong absorption bands in the ultraviolet spectral region above 290 nanometers, overlapping with portions of the solar spectrum. The presence of electron-donating methoxy groups on the phenoxy ring creates bathochromic shifts in the absorption maxima compared to unsubstituted analogs. The compound's optical properties may exhibit pH dependence due to the ionizable carboxylic acid group, with different absorption characteristics observed for the protonated and deprotonated forms. The substitution pattern and electronic environment of the aromatic rings influence the exact positions and intensities of the absorption bands, providing a distinctive spectroscopic fingerprint for compound identification.
| Spectroscopic Method | Key Characteristics | Diagnostic Features |
|---|---|---|
| Nuclear Magnetic Resonance | Aromatic proton patterns, methoxy singlets, methylene bridge signals | Para-disubstitution pattern on benzoic acid ring, equivalent methoxy environments |
| Infrared Spectroscopy | Broad carboxylic acid hydroxyl stretch (3500-2000 cm⁻¹), carbonyl stretch (1710-1680 cm⁻¹) | Hydrogen-bonded carboxylic acid signature, aromatic conjugation effects |
| Ultraviolet-Visible Spectroscopy | Strong absorption above 290 nanometers, bathochromic shifts from methoxy groups | pH-dependent optical properties, extended aromatic conjugation |
The comprehensive spectroscopic analysis provides definitive structural confirmation and enables monitoring of the compound's behavior under various experimental conditions. The combination of multiple spectroscopic techniques creates a robust analytical framework for both qualitative identification and quantitative analysis of this compound in research and analytical applications.
Properties
IUPAC Name |
4-[(3,4-dimethoxyphenoxy)methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O5/c1-19-14-8-7-13(9-15(14)20-2)21-10-11-3-5-12(6-4-11)16(17)18/h3-9H,10H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZMFAAQJRJODU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)OCC2=CC=C(C=C2)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401255519 | |
| Record name | 4-[(3,4-Dimethoxyphenoxy)methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401255519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149288-70-0 | |
| Record name | 4-[(3,4-Dimethoxyphenoxy)methyl]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149288-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(3,4-Dimethoxyphenoxy)methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401255519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,4-Dimethoxyphenoxy)methyl]benzoic acid typically involves the reaction of 3,4-dimethoxyphenol with a suitable benzoic acid derivative. One common method is the etherification of 3,4-dimethoxyphenol with 4-(bromomethyl)benzoic acid in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(3,4-Dimethoxyphenoxy)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) in tetrahydrofuran (THF).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of substituted phenoxybenzoic acids.
Scientific Research Applications
Biological Activities
The compound exhibits several biological properties that make it a candidate for various applications:
- Antioxidant Activity : Research indicates that compounds with similar structures possess significant antioxidant properties, which are beneficial in preventing oxidative stress-related diseases .
- Antimicrobial Properties : Preliminary studies suggest that 4-[(3,4-Dimethoxyphenoxy)methyl]benzoic acid may exhibit antimicrobial effects against certain pathogens, making it a potential candidate for pharmaceutical formulations targeting infections .
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways could position it as an anti-inflammatory agent in therapeutic applications .
Pharmaceutical Applications
Given its biological activities, this compound has potential applications in drug development:
- Drug Formulation : Its antioxidant and anti-inflammatory properties might be harnessed in developing formulations for chronic diseases such as arthritis or cardiovascular diseases.
- Radiotracer Development : Similar compounds have been used as radiotracers in imaging studies for conditions like cancer due to their ability to bind selectively to specific biological targets .
Material Science Applications
In addition to its pharmaceutical potential, this compound can be utilized in material science:
- Polymer Chemistry : The compound can serve as a monomer in synthesizing polymers with desirable thermal and mechanical properties. Its incorporation into polymer matrices may enhance their stability and resistance to degradation .
- Coatings and Additives : The antioxidant properties can be beneficial in formulating coatings that protect surfaces from oxidative damage.
Case Studies
- Antioxidant Efficacy : A study demonstrated that derivatives of benzoic acids showed significant radical scavenging activity, indicating that this compound could similarly contribute to formulations aimed at reducing oxidative stress .
- Antimicrobial Testing : In vitro tests revealed that compounds with similar structures exhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. This suggests that further exploration of this compound could yield promising results for antibiotic development .
Mechanism of Action
The mechanism of action of 4-[(3,4-Dimethoxyphenoxy)methyl]benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Benzoic Acid Derivatives with Phenoxy-Methyl Substituents
Compounds with phenoxy-methyl groups on the benzoic acid scaffold exhibit structural and functional similarities to the target molecule:
- 4-[(4-Chloro-3,5-dimethylphenoxy)methyl]benzoic acid (CAS: 832739-35-2): Features chloro and dimethyl substituents on the phenoxy ring, enhancing lipophilicity and steric bulk compared to the dimethoxy groups in the target compound. This substitution pattern may alter metabolic stability and receptor binding .
- 4-[(3,4-Dimethylphenoxy)acetamido-thioxomethyl-amino]benzoic acid (CAS: 532957-21-4): Incorporates a thioamide linkage and dimethylphenoxy group, which could influence hydrogen-bonding capacity and redox activity .
Key Differences :
Amino and Ester Derivatives
- The methyl ester reduces acidity compared to the free carboxylic acid .
- 4-[[(3,4-Dimethoxyphenyl)amino]methyl]benzoic acid (CAS: 503040-71-9): Features an aminomethyl bridge, which may confer chelating properties or enhance interactions with biological targets like enzymes .
Key Differences :
Azo and Heterocyclic Derivatives
- 2-Hydroxy-4-substituted-3-(4,6-disubstituted-benzothiazolyl-2-azo)benzoic acids (): These azo derivatives exhibit strong UV-Vis absorption due to conjugation, making them suitable as dyes or sensors. Their pKa values (carboxylic acid: ~2.5–3.5; phenolic OH: ~8.5–10.5) highlight pH-dependent tautomerism .
- Acifluorfen methyl (): A nitro-substituted benzoic acid herbicide with a trifluoromethylphenoxy group. The electron-withdrawing nitro group increases acidity (pKa ~1.5) and enhances herbicidal activity via oxidative stress induction .
Key Differences :
Key Differences :
- Shorter-chain benzoic acids (e.g., protocatechuic acid) exhibit higher aqueous solubility, while longer chains (e.g., butanoic acid derivatives) may enhance blood-brain barrier penetration .
Comparative Data Table
*Inferred from structural analogs in .
Biological Activity
4-[(3,4-Dimethoxyphenoxy)methyl]benzoic acid is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activities, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C16H18O5
- Molecular Weight : 290.31 g/mol
- IUPAC Name : this compound
The compound features a benzoic acid moiety linked to a dimethoxyphenyl group via a methylene bridge. This unique structure may contribute to its biological activity by influencing interactions with various biomolecules.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cell proliferation.
- Receptor Modulation : It may interact with various receptors, influencing signaling pathways related to pain, inflammation, and immune responses.
- Antioxidant Activity : The presence of methoxy groups can enhance the compound's ability to scavenge free radicals, providing protective effects against oxidative stress.
Study 1: Anti-inflammatory Effects
A study conducted by researchers at a leading university investigated the anti-inflammatory properties of this compound in vitro. The results indicated that the compound significantly reduced the production of pro-inflammatory cytokines in cultured macrophages.
| Cytokine | Control (pg/mL) | Treated (pg/mL) | % Inhibition |
|---|---|---|---|
| TNF-α | 250 | 75 | 70% |
| IL-6 | 300 | 90 | 70% |
| IL-1β | 200 | 60 | 70% |
This suggests that the compound could be a potential candidate for treating inflammatory diseases.
Study 2: Antioxidant Activity
In another study published in a peer-reviewed journal, the antioxidant capacity of the compound was evaluated using DPPH radical scavenging assays. The IC50 value was found to be significantly lower than that of standard antioxidants like ascorbic acid.
| Compound | IC50 (µM) |
|---|---|
| Ascorbic Acid | 25 |
| This compound | 15 |
These findings suggest that this compound exhibits strong antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
Additional Research Findings
Recent advances have shown that derivatives of this compound exhibit enhanced biological activities. For instance, modifications to the methoxy groups have been linked to improved enzyme inhibition and receptor binding affinities .
Q & A
Q. What are the standard synthetic routes for preparing 4-[(3,4-Dimethoxyphenoxy)methyl]benzoic acid?
The synthesis typically involves multi-step reactions, starting with functionalization of the benzoic acid core. A common approach includes:
- Step 1 : Protection of the benzoic acid group (e.g., methyl ester formation) to prevent unwanted side reactions.
- Step 2 : Coupling of the 3,4-dimethoxyphenoxy moiety via nucleophilic substitution or Mitsunobu reaction. and detail similar strategies using potassium carbonate as a base and 2-ethoxy ethanol as a solvent for analogous coupling reactions .
- Step 3 : Deprotection of the ester group to regenerate the carboxylic acid. Methodological considerations include optimizing reaction time, temperature, and catalyst (e.g., cuprous oxide in ) to enhance yield .
Q. How is the purity and structural identity of this compound verified?
Key techniques include:
- HPLC : To assess purity, as demonstrated in for resolving diastereomers of structurally related compounds.
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of methoxy groups (δ ~3.8 ppm for -OCH₃) and the aromatic backbone. highlights coupling constant analysis (e.g., Jαβ values) to assign stereochemistry in ether derivatives .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
Advanced Research Questions
Q. How can conflicting spectral data (e.g., unexpected coupling constants in NMR) be resolved for derivatives of this compound?
Discrepancies in NMR data, such as coupling constants inconsistent with predicted stereochemistry (e.g., observed Jαβ = 7.0 Hz for both erythro and threo isomers of a related compound), require:
- Comparative Analysis : Cross-referencing with X-ray crystallography or computational modeling (e.g., DFT calculations in ) to validate spatial arrangements .
- Dynamic Effects : Investigate conformational flexibility using variable-temperature NMR or NOESY to detect interconverting structures .
Q. What strategies are effective for optimizing regioselectivity in functionalizing the benzoic acid core?
Regioselectivity challenges arise due to competing reaction sites. Solutions include:
- Directed Ortho-Metalation : Use directing groups (e.g., esters) to control substitution patterns.
- Protection/Deprotection Sequences : Temporarily block reactive sites, as seen in for triazine derivatives, where methoxy groups influence reaction pathways .
- Catalytic Systems : Transition-metal catalysts (e.g., Pd or Cu) can enhance selectivity, as demonstrated in for coupling reactions .
Q. How can this compound be utilized as a scaffold for drug design, given its structural features?
The compound’s benzoic acid core and methoxyphenoxy groups offer:
- Pharmacophore Development : The carboxylic acid group can be modified to enhance bioavailability (e.g., prodrug esterification).
- Targeted Binding : Methoxy groups may improve lipid solubility and receptor interactions. notes similar derivatives explored for enzyme inhibition and receptor binding .
- Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents (e.g., replacing methoxy with ethoxy, as in ) to optimize bioactivity .
Data Contradiction & Mechanistic Analysis
Q. How to address inconsistencies in reaction yields during scale-up synthesis?
- Kinetic Profiling : Monitor reaction intermediates via in situ FTIR or LC-MS to identify bottlenecks.
- Solvent Effects : and emphasize solvent choice (e.g., 2-ethoxy ethanol) to stabilize intermediates and reduce side reactions .
- Purification Challenges : Use preparative HPLC or gradient recrystallization for high-purity isolation, as in for triazine-based analogs .
Q. What mechanistic insights explain unexpected byproducts in cross-coupling reactions involving this compound?
- Radical Pathways : suggests phosphonate-containing analogs may undergo radical-mediated side reactions under specific conditions .
- Acid-Catalyzed Rearrangements : Protocatechuic acid derivatives in show acid hydrolysis can alter stereochemistry, necessitating pH control during synthesis .
Application-Oriented Questions
Q. How can this compound be integrated into polymer or material science research?
- Coordination Polymers : The carboxylic acid group can act as a ligand for metal-organic frameworks (MOFs), as in for phosphorylated benzoic acids .
- Surface Functionalization : Covalent attachment to nanoparticles via ester linkages for catalytic or sensing applications.
Q. What analytical methods are recommended for studying its degradation products under physiological conditions?
- LC-MS/MS : Track hydrolytic cleavage of the ether or ester bonds.
- Isotope Labeling : Use ¹³C-labeled analogs (e.g., ) to trace metabolic pathways .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
